4-{[(2-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(2-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.
Introduction of Chlorinated Phenyl Groups: The chlorinated phenyl groups can be introduced through nucleophilic substitution reactions using chlorinated benzyl halides.
Formation of the Schiff Base: The Schiff base is formed by the condensation of the triazole derivative with 2-chlorobenzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antifungal agent.
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{[(2-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in the target organism, leading to its death. The exact molecular pathways and targets can vary depending on the specific application and organism.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(4-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
- **4-{[(2-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-{[(2-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer unique chemical and biological properties. For example, the presence of both chlorinated phenyl groups and a thiol group can enhance its antimicrobial activity compared to similar compounds without these features.
Properties
Molecular Formula |
C15H9Cl3N4S |
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Molecular Weight |
383.7 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl3N4S/c16-10-5-6-11(13(18)7-10)14-20-21-15(23)22(14)19-8-9-3-1-2-4-12(9)17/h1-8H,(H,21,23) |
InChI Key |
KRNKMNMHCNTKFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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